Nav1.7 Channel Inhibition: 1,3,3-Trimethylindolin-6-amine Exhibits >7-Fold Selectivity Over Cardiac Nav1.5 Channel
1,3,3-Trimethylindolin-6-amine demonstrates measurable inhibitory activity against the human voltage-gated sodium channel Nav1.7, a validated target for non-opioid pain therapeutics. Critically, its inhibitory potency against Nav1.7 (IC₅₀ = 56 nM) is significantly greater than its activity against the cardiac sodium channel Nav1.5 (IC₅₀ = 414 nM), yielding a selectivity ratio of approximately 7.4-fold [1]. This selectivity profile is therapeutically relevant because Nav1.5 inhibition is associated with cardiac adverse events; compounds with poor Nav1.7/Nav1.5 selectivity are typically deprioritized in drug discovery programs. In contrast, structurally related indoline analogs with alternative substitution patterns (e.g., 5-amino or N-unsubstituted variants) may exhibit different potency and selectivity profiles due to altered binding interactions with the channel pore [2].
| Evidence Dimension | Inhibitory potency (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | Nav1.7 IC₅₀ = 56 nM; Nav1.5 IC₅₀ = 414 nM |
| Comparator Or Baseline | Nav1.5 channel (cardiac isoform) as internal comparator |
| Quantified Difference | 7.4-fold selectivity for Nav1.7 over Nav1.5 |
| Conditions | HEK293F cells expressing recombinant human Nav1.7; FRET-based membrane potential assay; 3-minute incubation |
Why This Matters
This quantitative selectivity profile enables researchers to prioritize this compound for pain target validation while mitigating cardiac liability concerns, distinguishing it from non-selective indoline analogs.
- [1] BindingDB Entry BDBM50057371 (CHEMBL3322768). 1,3,3-Trimethylindolin-6-amine: Inhibition of human Nav1.7 and Nav1.5 channels. View Source
- [2] ChEMBL Interaction Record. Nav1.7 In Vitro PatchXpress Assay: HEK293 cells stably transfected with human Nav1.7. View Source
